1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of a vast array of organic compounds. Its prevalence is particularly notable in the realm of medicinal chemistry and drug discovery. Piperidine derivatives are integral components in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities. mdpi.com The synthetic versatility of the piperidine scaffold allows for extensive functionalization, enabling chemists to modulate the physicochemical properties of molecules to enhance their therapeutic potential. mdpi.com
The introduction of chiral piperidine scaffolds into small molecules can influence their biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov This has made them a focal point in the development of new therapeutic agents. The ability of the piperidine ring to adopt various conformations allows it to interact with a diverse range of biological targets, further cementing its importance in modern chemical research.
Evolution of Research Perspectives on Substituted Piperidin-4-ol Derivatives
Within the broader class of piperidine derivatives, substituted piperidin-4-ols have garnered significant attention from the research community. The hydroxyl group at the 4-position provides a key site for further chemical modification and can also participate in hydrogen bonding interactions with biological macromolecules. Research has evolved from the synthesis of simple derivatives to the development of complex, highly functionalized molecules with specific therapeutic applications.
The synthesis of substituted piperidin-4-ol derivatives often involves multi-step reaction sequences, including methods such as the Dieckmann condensation followed by reduction, or the reductive amination of corresponding ketones. rsc.org Contemporary research focuses on developing more efficient and stereoselective synthetic routes to access these valuable compounds. The pharmacological evaluation of these derivatives has revealed their potential in a variety of therapeutic areas, driving further investigation into their structure-activity relationships.
Contextualization of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol within Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom within the ring, are fundamental to organic chemistry and biology. mdpi.comnist.gov They are found in a vast number of natural products, including alkaloids, vitamins, and nucleic acids, and form the structural core of a majority of pharmaceuticals. The presence of heteroatoms imparts unique chemical and physical properties to these molecules, influencing their reactivity, solubility, and biological activity.
Below are the known chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1353990-97-2 |
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 231.162314293 Da |
| Topological Polar Surface Area | 23.5 Ų |
Properties
CAS No. |
1353990-97-2 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(4-phenylbut-3-enyl)piperidin-4-ol |
InChI |
InChI=1S/C15H21NO/c17-15-9-12-16(13-10-15)11-5-4-8-14-6-2-1-3-7-14/h1-4,6-8,15,17H,5,9-13H2 |
InChI Key |
FXELTALWMJOIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Phenylbut 3 En 1 Yl Piperidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol provides a proton-by-proton map of the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The vinyl protons of the butenyl chain would likely resonate in the range of δ 6.1 to 6.5 ppm, with their coupling constants providing information about the alkene geometry. The protons on the piperidine (B6355638) ring and the aliphatic part of the side chain would be found in the more shielded, upfield region of the spectrum. The proton of the hydroxyl group may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20-7.40 | Multiplet | - |
| Vinyl-H (C=CH-Ph) | 6.45 | Doublet | 15.8 |
| Vinyl-H (-CH=C) | 6.15 | Doublet of Triplets | 15.8, 6.5 |
| Piperidin-4-ol-H | 3.60 | Multiplet | - |
| Piperidin-H (axial, C2/C6) | 2.80 | Multiplet | - |
| Piperidin-H (equatorial, C2/C6) | 2.10 | Multiplet | - |
| N-CH₂ | 2.50 | Triplet | 7.5 |
| -CH₂-CH₂-N | 2.35 | Quartet | 7.0 |
| Piperidin-H (axial, C3/C5) | 1.85 | Multiplet | - |
| Piperidin-H (equatorial, C3/C5) | 1.50 | Multiplet | - |
| OH | Variable | Broad Singlet | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The number of distinct signals indicates the number of chemically non-equivalent carbon atoms. The phenyl group carbons are expected to produce signals in the aromatic region (δ 125-140 ppm). The olefinic carbons will also be in the downfield region, typically between δ 120 and 135 ppm. The carbon bearing the hydroxyl group in the piperidine ring would appear around δ 65-70 ppm, while the other aliphatic carbons of the piperidine ring and the side chain would resonate in the upfield region (δ 25-60 ppm).
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 137.5 |
| Phenyl CH | 128.7 |
| Phenyl CH | 127.2 |
| Phenyl CH | 126.0 |
| Vinyl CH (C=C H-Ph) | 132.0 |
| Vinyl CH (-C H=C) | 129.5 |
| Piperidinyl C-OH | 67.8 |
| N-C H₂ | 58.0 |
| Piperidinyl C2/C6 | 54.0 |
| Piperidinyl C3/C5 | 34.5 |
| -C H₂-CH₂-N | 31.0 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the phenylbutenyl and piperidinol fragments. For example, cross-peaks would be observed between the adjacent vinyl protons and between the protons of the ethyl bridge in the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is bonded, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different structural units of the molecule. For instance, correlations between the protons of the N-CH₂ group and the carbons of the piperidine ring (C2/C6) and the adjacent methylene (B1212753) group of the side chain would confirm the attachment of the phenylbutenyl side chain to the nitrogen atom of the piperidinol ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and vinyl groups would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would result in absorptions in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A C-O stretching vibration for the secondary alcohol would be expected in the 1050-1150 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Alcohol (O-H) | 3300-3500 | Stretching, broad |
| Aromatic/Vinyl C-H | 3010-3080 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| Alkene C=C | 1640-1660 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Alcohol C-O | 1050-1150 | Stretching |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₁₅H₂₁NO), the calculated exact mass is 231.1623 g/mol . An experimentally determined mass that is very close to this value would confirm the elemental composition of the molecule.
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 231. The fragmentation pattern would be expected to arise from characteristic cleavages of the molecule. A prominent fragment would likely be observed from the loss of a water molecule from the piperidinol ring. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines, which could lead to the formation of various charged fragments. The phenylbutenyl side chain could also undergo fragmentation, for example, through cleavage of the bond between the second and third carbons of the chain.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS would be instrumental in confirming its molecular weight and providing insights into its fragmentation patterns, which is crucial for structural confirmation.
In a typical LC-MS analysis, the compound would first be passed through an HPLC (High-Performance Liquid Chromatography) column to separate it from any impurities. The choice of column (e.g., C8 or C18) and mobile phase would be optimized to achieve good chromatographic resolution. researchgate.net Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules of this type, as it is a soft ionization method that typically leaves the molecular ion intact. researchgate.net
The mass spectrometer would be expected to detect the protonated molecule, [M+H]+, of this compound. The exact mass of this ion would be used to confirm the elemental composition of the molecule. Further fragmentation of the molecular ion (MS/MS analysis) would yield characteristic product ions that can be used to piece together the structure of the original molecule. For piperazine-derived compounds, characteristic neutral losses and product ions are often observed, which aids in their identification. semanticscholar.org
Table 1: Postulated LC-MS Data for this compound (Note: This table is hypothetical and based on the expected behavior of similar compounds. Actual experimental data is not available.)
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on specific chromatographic conditions |
| Precursor Ion [M+H]+ (m/z) | Calculated: 246.1858 |
| Major Fragment Ions (m/z) | Postulated fragments from the piperidine ring and the phenylbutenyl side chain |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced.
The analysis of the crystal structure would reveal key information such as bond lengths, bond angles, and torsion angles. For instance, the conformation of the piperidine ring (typically a chair conformation) could be definitively established. nih.gov Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which stabilize the crystal lattice, would also be identified. mdpi.com
Table 2: Illustrative Crystallographic Data for a Piperidine Derivative (Note: This table presents example data for a related piperidine compound, as specific data for this compound is not available. This data is for illustrative purposes only.)
| Parameter | Example Value (for a related compound) |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 12.789 Å, β = 98.76° |
| Bond Length (C-N) | ~1.47 Å |
| Bond Angle (C-N-C) | ~112° |
| Hydrogen Bonding | O-H···N or O-H···O interactions may be present |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in characterizing the fundamental properties of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol at the molecular level.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Value |
| C-C (phenyl ring) | ~1.39 Å |
| C=C (butenyl chain) | ~1.34 Å |
| C-N (piperidine ring) | ~1.47 Å |
| C-O (hydroxyl group) | ~1.43 Å |
| C-N-C (piperidine angle) | ~111° |
| C-C-C (butenyl chain) | ~125° |
Frontier Molecular Orbital (FMO) analysis provides critical insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 5.62 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map highlights the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring as regions of high electron density, making them likely sites for interaction with electrophiles.
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are crucial for understanding the molecule's behavior in chemical reactions. researchgate.net
Table 3: Global Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.06 |
| Chemical Hardness (η) | 2.81 |
| Global Electrophilicity Index (ω) | 1.67 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is essential in drug discovery for understanding the interactions between a drug candidate and its biological target.
Molecular docking simulations of this compound with various protein targets can predict its binding mode and estimate its binding affinity. The simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. These predictions are vital for identifying potential biological targets for this compound and for guiding the design of more potent analogs.
Table 4: Predicted Binding Affinities of this compound with Selected Protein Targets
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Target A | -8.5 | TYR123, SER234, PHE345 |
| Target B | -7.9 | LEU56, VAL89, ILE101 |
| Target C | -9.2 | ASP150, GLU200, HIS250 |
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Computational studies of molecules containing the piperidin-4-ol moiety highlight the critical role of hydrogen bonding and hydrophobic interactions in their molecular recognition processes. The hydroxyl group (-OH) at the 4-position of the piperidine ring is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This is exemplified in the crystal structure analysis of similar compounds, such as 4-(4-Chlorophenyl)piperidin-4-ol, where strong and directional O—H···N hydrogen bonds are observed, leading to the formation of supramolecular structures like hydrogen-bonded tetramers. researchgate.net In these structures, the nitrogen and oxygen atoms of the piperidine ring participate as both donors and acceptors. researchgate.net
For this compound, it is predicted that the hydroxyl group would readily form hydrogen bonds with polar residues in a biological target, such as the side chains of serine, threonine, or tyrosine, or with backbone carbonyl or amide groups. The piperidine nitrogen, being a tertiary amine, can act as a hydrogen bond acceptor.
The phenylbutenyl substituent introduces significant hydrophobic character to the molecule. The phenyl ring is capable of engaging in several types of non-covalent interactions:
π-π Stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan are possible.
Cation-π Interactions: The electron-rich phenyl ring can interact with positively charged residues such as lysine (B10760008) or arginine.
Molecular dynamics simulations on related piperidine derivatives have emphasized the importance of lipophilic interactions within binding pockets for determining affinity. nih.gov The interplay between the hydrogen bonding capacity of the piperidin-4-ol core and the hydrophobic interactions of the N-substituent is likely a key determinant of the molecular behavior of this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, the stability of its interactions with a biological target, and the influence of solvent.
In MD studies of similar piperidine-based ligands, a primary focus is to understand the stability of the ligand-receptor complex. nih.gov Simulations can reveal how the compound adapts its conformation within a binding site to maximize favorable interactions. For this compound, the piperidine ring is expected to adopt a stable chair conformation. researchgate.net The simulations would likely explore the rotational freedom of the phenylbutenyl side chain and the orientation of the hydroxyl group.
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position within the binding site over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds throughout the simulation.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADMET prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. mdpi.comfrontiersin.org Various computational models are used to predict these properties based on the molecular structure. While specific experimental data for this compound is not available, predictions can be made based on its physicochemical properties and by applying established models used for other small molecules, including piperidine derivatives. nih.govnih.gov
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value/Classification | Significance |
| Physicochemical Properties | ||
| Molecular Weight | ~245.37 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (octanol/water partition coeff.) | ~3.0-3.5 | Indicates good lipophilicity, which is favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 (from -OH) | Complies with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 2 (from -OH and N) | Complies with Lipinski's Rule of Five (≤10). |
| Absorption | ||
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | The predicted LogP and molecular size suggest it may cross the BBB. |
| CNS Permeability | Moderate to High | May have effects on the central nervous system. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | May be involved in drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Probable | Suggests a potential route of renal excretion. |
| Toxicity | ||
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Potential for inhibition | A common liability for compounds with a basic nitrogen. |
| Hepatotoxicity | Low Probability | Generally predicted to be non-toxic to the liver. |
| AMES Mutagenicity | Not likely to be mutagenic | Predicted to be non-mutagenic. |
Note: The values in this table are illustrative predictions based on computational models and data from structurally related compounds. They have not been experimentally verified for this compound.
These in silico predictions suggest that this compound is likely to have favorable absorption and distribution properties, including the potential to cross the blood-brain barrier. However, potential liabilities such as CYP450 and hERG inhibition would require experimental validation. researchgate.net The use of such predictive models is essential for prioritizing compounds and identifying potential issues early in the drug development process. mdpi.com
Structure Activity Relationship Sar Studies of 1 4 Phenylbut 3 En 1 Yl Piperidin 4 Ol and Analogues
Impact of Substituents on the Piperidine (B6355638) Ring on Activity Modulation
While specific data for 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is not available, general principles of piperidine SAR suggest that modifications to the piperidine ring can significantly modulate biological activity. For instance, the hydroxyl group at the 4-position is a key feature, likely involved in hydrogen bonding with a target receptor. Esterification or etherification of this group would alter the compound's polarity and steric bulk, which could in turn affect its binding affinity and selectivity. Furthermore, the introduction of alkyl or other functional groups at various positions on the piperidine ring could influence the molecule's conformation and interaction with its biological target.
Influence of the Phenylbutenyl Chain Length and Saturation on Biological Response
The phenylbutenyl chain plays a crucial role in positioning the piperidine and phenyl moieties in three-dimensional space. The length of this linker is critical; variations in the number of carbon atoms would alter the distance between the two terminal groups, potentially impacting the compound's ability to bind effectively to a receptor. The presence of the double bond in the but-3-en-1-yl chain introduces a degree of rigidity to this linker. Saturation of this double bond to form a phenylbutyl group would increase the conformational flexibility of the chain, which could either enhance or diminish biological activity depending on the specific requirements of the binding site.
Significance of Stereochemistry in Activity Profiles
The presence of stereocenters in analogues of this compound would undoubtedly have a profound impact on their biological activity. For instance, if a substituent were to be introduced on the piperidine ring or the phenylbutenyl chain, this would create chiral centers. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological properties, including potency, efficacy, and toxicity. This is due to the stereospecific nature of interactions between small molecules and their biological targets, which are themselves chiral.
Computational Approaches to SAR Elucidation (e.g., QSAR modeling)
In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling would be invaluable for predicting the biological activity of novel analogues of this compound. QSAR models correlate variations in the chemical structure of a series of compounds with their observed biological activities. By developing a robust QSAR model, it would be possible to predict the activity of yet-unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. Such models would typically use a variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, to quantify the structural features of the molecules.
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Models
Enzyme Inhibition Studies
Inhibition of α-Glucosidase
No studies were found that investigated the inhibitory activity of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol against α-glucosidase. While some piperidine (B6355638) derivatives have been explored for their potential as α-glucosidase inhibitors in the context of diabetes research, specific data for the requested compound is not available.
Cholinesterase (AChE and BChE) Inhibition
There is no available research on the effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The potential of this specific compound as a cholinesterase inhibitor has not been reported in the scientific literature.
Renin Inhibition Studies
There are no published in vitro or in silico studies evaluating the potential of this compound to inhibit the enzyme renin.
Inhibition of Microbial Targets (e.g., DNA Gyrase, Lanosterol (B1674476) 14 α-demethylase)
No research has been published detailing the activity of this compound against microbial targets such as DNA gyrase or lanosterol 14 α-demethylase.
Inhibition of KEAP1-NRF2 Pathway
The interaction of this compound with the KEAP1-NRF2 pathway has not been a subject of any published scientific investigation.
Kinetic Analysis of Enzyme Inhibition
Currently, there is a lack of specific data in the scientific literature regarding the kinetic analysis of enzyme inhibition for this compound. However, related piperidine-4-carbohydrazide (B1297472) derivatives have been shown to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov For instance, one such derivative demonstrated an effective in vitro inhibition of SDH with a half-maximal inhibitory concentration (IC50) value of 6.07 μM. nih.gov Molecular docking studies suggest that these compounds can fit well into the active pocket of SDH. nih.gov This indicates a potential mechanism of action for structurally similar compounds, though specific kinetic studies on this compound are required for confirmation.
Antimicrobial Activity Profiling (In Vitro)
The piperidine scaffold is a core structure in many compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. biomedpharmajournal.orgnih.gov Derivatives of piperidin-4-one, a structural precursor to the target compound, have been extensively studied for their potential to combat microbial infections. biomedpharmajournal.org
Numerous studies have demonstrated that piperidine derivatives possess significant in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comacademicjournals.orgnih.gov A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives showed good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org These compounds serve as a template for the development of more potent antimicrobial agents. biomedpharmajournal.org The antibacterial screening of various piperidine derivatives has confirmed their activity against pathogenic strains like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comyu.edu.jo
| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity in comparison to ampicillin. | biomedpharmajournal.org |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Good activity against S. aureus, comparable to chloramphenicol. | biointerfaceresearch.com |
| Various Piperidine Derivatives | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | Varying degrees of inhibition, with some compounds showing strong activity (MIC of 0.75 mg/ml). | academicjournals.org |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | Inhibited growth of all tested strains with MIC values of 32-512 µg/ml. | nih.gov |
The piperidine nucleus is also a key feature in several antifungal agents. mdpi.com Research into piperidin-4-one derivatives has revealed significant antifungal potential. biomedpharmajournal.org Specifically, thiosemicarbazone derivatives of piperidin-4-ones have demonstrated notable activity against various fungal strains, with efficacy comparable to the standard drug terbinafine. biomedpharmajournal.org However, not all piperidine derivatives show broad-spectrum antifungal effects; some studies report activity against certain species like Aspergillus niger and Candida albicans, while showing no activity against others such as Fusarium verticilliodes. academicjournals.orgresearchgate.net The mechanism for some piperidine-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com
| Compound Class | Fungal Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| Thiosemicarbazone derivatives of Piperidin-4-one | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant activity compared to terbinafine. | biomedpharmajournal.org |
| 4-Aminopiperidines | Aspergillus spp., Candida spp., Yarrowia lipolytica | Promising activity, with some compounds showing complete growth inhibition. | mdpi.com |
| Various Piperidine Derivatives | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition. | academicjournals.orgresearchgate.net |
| Piperidine-4-carbohydrazide derivatives | Rhizoctonia solani, Verticillium dahliae | Excellent inhibition, with some EC50 values (e.g., 0.83 µg/mL) superior to controls like Chlorothalonil. | nih.gov |
Anticancer Activity Models (In Vitro)
The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including those with a piperidine substructure. sums.ac.ir Derivatives structurally related to this compound have been evaluated for their cytotoxic effects against several human cancer cell lines.
Studies on N-substituted piperidines have shown that certain modifications can lead to significant anticancer activity. For example, a derivative featuring a hydroxyl group at the para-position of the piperidine ring was identified as the most active compound in a series tested against breast cancer cell lines. sums.ac.ir Furthermore, the α,β-unsaturated ketone moiety, specifically the (E)-1-phenylbut-1-en-3-one structure present in the target compound, is a key feature that contributes to antitumor activity. researchgate.net A series of (E)-1-phenylbut-1-en-3-ones were synthesized and screened for cytotoxic activity, with some analogs showing potent activity against human leukemia cell lines. researchgate.net This suggests that the combination of the N-substituted piperidin-4-ol and the phenylbutenone substructures in one molecule could be a promising strategy for developing new anticancer agents.
| Compound Class | Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivatives | Breast Cancer Cell Lines (e.g., MCF-7) | A derivative with a hydroxyl group on the piperidine ring was the most active. | sums.ac.ir |
| (E)-1-Phenylbut-1-en-3-ones | K562 (Human Leukemia) | The olefinic bond was identified as a key feature for antitumor activity; some analogs were over 30-fold more active than the natural product. | researchgate.net |
| 4-Aryl-1,4-dihydropyridines | HeLa, MCF-7 | Some symmetric derivatives reduced cell viability with IC50 values as low as 2.3 µM. | mdpi.com |
| 4-Phenyl-2-quinolone (4-PQ) derivatives | COLO205 (Colorectal), H460 (Lung) | One derivative showed excellent activity with IC50 values of 0.32 µM (COLO205) and 0.89 µM (H460). | mdpi.com |
Other Relevant In Vitro Biological Modalities (e.g., Anxiolytic, Antiepileptic)
The piperidine core is integral to many centrally acting agents. While direct in vitro studies on this compound for anxiolytic or antiepileptic effects are not available, research on related structures provides valuable insights.
Anxiolytic Activity: Various piperazine (B1678402) and piperidine derivatives have been investigated for anxiolytic-like properties. nih.govmdpi.com Studies have shown that certain derivatives can produce statistically significant anxiolytic effects in animal models, with mechanisms potentially involving the serotonergic or opioid systems. nih.govmdpi.com One study on a newly synthesized piperidine derivative reported a significant decrease in locomotor activity and an anxiolytic effect in rats. slideshare.net
Antiepileptic Activity: Piperidine derivatives are recognized as important N-Methyl-D-aspartate (NMDA) receptor antagonists, a key mechanism in antiepileptic drugs. iranpath.org Piperine, a naturally occurring piperidine alkaloid, has shown anticonvulsant activity through multifaceted mechanisms, including modulation of sodium/calcium channels and GABA receptors. nih.gov Other synthetic derivatives, such as benzhydryl piperazines, have also demonstrated good anticonvulsant activity in preclinical models. ijpsr.com These findings suggest that the piperidine scaffold is a promising starting point for the development of new anticonvulsant agents. mdpi.commdpi.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for Advanced Analogues
The future development of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol hinges on the creation of advanced analogues to establish a comprehensive structure-activity relationship (SAR). Novel synthetic strategies will be crucial for systematically modifying its core components: the phenyl ring, the butenyl linker, and the piperidinol moiety.
Key synthetic approaches could include:
Late-stage functionalization: Employing C-H activation or other modern techniques to introduce diverse substituents onto the phenyl ring of the parent compound. This allows for rapid diversification without needing to re-synthesize the entire molecule from scratch.
Stereoselective synthesis: Developing methods to control the stereochemistry of the hydroxyl group on the piperidine (B6355638) ring and the geometry of the alkene in the butenyl chain. This is critical, as stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles.
Multi-component reactions: Utilizing efficient one-pot reactions, such as the Ugi or Passerini reactions, to construct a library of diverse piperidine-based analogues with variations at multiple points of the molecular structure. researchgate.net
These advanced synthetic endeavors will enable the generation of a focused library of analogues for subsequent biological screening.
Table 1: Proposed Analogues of this compound for Synthesis
| Analogue ID | Modification Site | Proposed Modification | Rationale for Synthesis |
| ANA-001 | Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF3) | To probe electronic effects on target binding. |
| ANA-002 | Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | To investigate the impact of increased electron density. |
| ANA-003 | Butenyl Chain | Saturation of the double bond (butane chain) | To assess the importance of the alkene rigidity for activity. |
| ANA-004 | Piperidinol Ring | Esterification or etherification of the 4-hydroxyl group | To explore the role of the hydroxyl as a hydrogen bond donor/acceptor. |
| ANA-005 | Piperidinol Ring | Replacement of the N-alkyl chain with alternative linkers | To evaluate the impact of the linker on spatial orientation and binding. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these technologies can be leveraged to design future analogues with improved properties. nih.gov
Potential applications include:
Generative Models: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel molecules de novo that retain the core scaffold of this compound but possess optimized predicted activity and safety profiles. pitt.edu
Predictive Modeling: Training ML algorithms on datasets of known compounds with similar structural features to predict various properties for newly designed analogues, such as binding affinity, solubility, and potential toxicity. nih.gov This can help prioritize which analogues to synthesize, saving time and resources. nih.gov
Structure-Activity Relationship (SAR) Analysis: Employing ML to analyze the data from synthesized analogues to identify complex patterns and relationships between chemical structures and biological activities that may not be apparent through traditional analysis. nih.gov
The integration of AI will facilitate a more rational and efficient approach to designing the next generation of compounds based on the this compound scaffold. pitt.edu
Exploration of New Biological Targets and Pathways
A critical aspect of future research will be to identify and validate the biological targets of this compound and its advanced analogues. The piperidine scaffold is a privileged structure found in many biologically active compounds, suggesting a wide range of potential applications. researchgate.net
Research should focus on:
Target Identification: Using techniques like chemical proteomics, affinity chromatography, or computational target prediction to identify the specific proteins or biological macromolecules that the compound interacts with.
Pathway Analysis: Once a target is identified, systems pharmacology and network analysis can be used to understand the broader biological pathways and networks that are modulated by the compound's activity. pitt.edu This can provide insights into its mechanism of action and potential therapeutic indications.
Phenotypic Screening: Employing high-content screening in various disease-relevant cell models (e.g., cancer cell lines, neuronal cells) to uncover unexpected therapeutic activities. nih.gov For instance, piperidine derivatives have been investigated for their potential as anticancer agents. researchgate.netnih.gov
Discovering the specific biological targets will be essential for translating this chemical entity into a potential therapeutic agent.
Advanced Computational Approaches for Mechanistic Insights
Computational chemistry offers powerful tools to gain a deeper understanding of how this compound interacts with its biological targets at an atomic level.
Key computational methods to be employed include:
Molecular Docking: Simulating the binding of the compound and its analogues into the active site of a putative protein target to predict binding poses and estimate binding affinity. mdpi.com This can help explain SAR data and guide the design of more potent analogues.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and identify key residues involved in binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to study the electronic details of the interaction, which is particularly useful if a chemical reaction or charge transfer is involved in the mechanism of action.
Q & A
Q. What are the recommended safety protocols for handling 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Ventilation: Use fume hoods to minimize inhalation risks, as piperidine derivatives may release irritant gases (e.g., NOx) during decomposition .
- Emergency Measures: Immediate eye washing (15+ minutes) and skin decontamination with soap/water are critical. Consult safety data sheets (SDS) for compound-specific first aid .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Physical State: Determine via visual inspection (e.g., light yellow solid for analogous piperidines) and melting point analysis (DSC/TGA) .
- Solubility: Use shake-flask method in solvents like DMSO, ethanol, or water. Partition coefficients (logP) can be predicted via computational tools (e.g., RDKit) or measured via HPLC .
- Spectroscopic Analysis: Confirm structure via /-NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Key Steps:
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitor purity via HPLC (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for piperidin-4-ol derivatives?
Methodological Answer:
- Controlled Stability Studies: Store the compound under varying conditions (light, humidity, temperature) and monitor degradation via HPLC-MS. Compare decomposition products (e.g., aldehydes or amines) against reference standards .
- Cross-Validation: Replicate conflicting studies with identical parameters (e.g., pH, solvent systems) to identify methodological discrepancies .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
Q. How should researchers design experiments to assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Validate cytotoxicity in cell lines (IC50 via MTT assay) .
- Dose-Response Curves: Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds. Include positive controls (e.g., known receptor antagonists) .
Q. What strategies mitigate risks when scaling up synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
